1-(4-chlorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide
Description
1-(4-Chlorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide is a heterocyclic compound featuring a pyrrolidinone core substituted with a 4-chlorophenyl group and a 1-methylpyrazole carboxamide moiety. Its molecular formula is C₁₆H₁₅ClN₄O₂, with a molecular weight of 330.77 g/mol. The compound’s structural complexity arises from the integration of a chlorinated aromatic ring, a five-membered lactam (pyrrolidinone), and a substituted pyrazole, which collectively confer distinct physicochemical and biological properties. Its synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications under controlled conditions .
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O2/c1-19-9-12(7-17-19)18-15(22)10-6-14(21)20(8-10)13-4-2-11(16)3-5-13/h2-5,7,9-10H,6,8H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEDFOMPDRDDIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 4-chlorophenyl and 1-methyl-1H-pyrazol-4-yl derivatives. These intermediates are then subjected to condensation reactions under controlled conditions to form the desired compound. Common reagents used in these reactions include chlorinating agents, pyrazole derivatives, and carboxamide precursors.
Industrial Production Methods
In an industrial setting, the production of 1-(4-chlorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide involves large-scale synthesis using optimized reaction conditions. The process may include the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the chlorophenyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-(4-chlorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with other pyrrolidinone- and carboxamide-containing derivatives. Below is a detailed comparison based on structural features, biological activities, and uniqueness:
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Findings from Comparative Analysis
Structural Influence on Bioactivity :
- Pyrazole vs. Oxadiazole/Thiadiazole : Pyrazole-containing derivatives (e.g., the target compound) exhibit lower molecular weights and improved metabolic stability compared to oxadiazole/thiadiazole analogs. However, oxadiazole derivatives demonstrate stronger enzyme inhibition due to their electron-deficient aromatic rings .
- Chlorophenyl Group : Universally enhances hydrophobic interactions with target proteins, but its position (para vs. meta) affects binding specificity. For example, 4-chlorophenyl derivatives show higher antiviral activity than 3-chlorophenyl analogs .
Biological Activity Trends :
- Antiviral Activity : Compounds with extended aromatic systems (e.g., oxadiazole-phenyl groups) show superior inhibition of viral proteases, as seen in MERS-CoV studies (0.602% cytotoxicity) .
- Antimicrobial vs. Antitumor : Indole-containing analogs (e.g., ) prioritize DNA intercalation for antitumor effects, while thiadiazole derivatives target bacterial membranes .
Synthetic Complexity :
- Pyrazole and oxadiazole incorporation requires distinct synthetic pathways. Pyrazole derivatives often use hydrazine intermediates, whereas oxadiazoles rely on cyclization of nitrile oxides .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
